2-methyl-3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline
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Overview
Description
2-methyl-3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline is a complex organic compound that belongs to the class of quinoxalines. This compound is characterized by its unique structure, which includes a quinoxaline core, a piperidine ring, and a pyridazine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline core.
Attachment of the Pyridazine Moiety: The pyridazine moiety can be attached through an etherification reaction, where a pyridazine derivative reacts with a hydroxyl group on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the quinoxaline core or the pyridazine moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield dihydro or tetrahydro derivatives.
Scientific Research Applications
2-methyl-3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-methyl-3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoline
- 2-methyl-3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine
- 2-methyl-3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Uniqueness
The uniqueness of 2-methyl-3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline lies in its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacological activities, binding affinities, and metabolic profiles.
Properties
IUPAC Name |
2-methyl-3-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-14-7-8-19(24-23-14)26-13-16-9-11-25(12-10-16)20-15(2)21-17-5-3-4-6-18(17)22-20/h3-8,16H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMJZQNWXLZWQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4N=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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